molecular formula C12H19NO2 B3075652 (3-Amino-adamantan-1-yl)-acetic acid CAS No. 103360-61-8

(3-Amino-adamantan-1-yl)-acetic acid

Cat. No.: B3075652
CAS No.: 103360-61-8
M. Wt: 209.28 g/mol
InChI Key: YNPWECOFXFMAHU-UHFFFAOYSA-N
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Description

(3-Amino-adamantan-1-yl)-acetic acid is a chemical compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound features an amino group attached to the adamantane core, along with an acetic acid moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-adamantan-1-yl)-acetic acid typically involves the following steps:

    Starting Material: The process begins with adamantane, a hydrocarbon with a diamondoid structure.

    Functionalization: The adamantane core is functionalized to introduce the amino group at the 3-position. This can be achieved through nitration followed by reduction or direct amination using suitable reagents.

    Acetic Acid Introduction: The amino-adamantane intermediate is then reacted with a suitable acetic acid derivative, such as acetic anhydride or acetyl chloride, under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-adamantan-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alcohols, amines, and acid chlorides.

Major Products Formed

    Oxidation Products: Nitro-adamantane derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Esters and amides of this compound.

Scientific Research Applications

(3-Amino-adamantan-1-yl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its rigid structure.

Mechanism of Action

The mechanism of action of (3-Amino-adamantan-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-adamantane: Lacks the acetic acid moiety, making it less versatile in chemical reactions.

    3-Hydroxy-adamantan-1-yl)-acetic acid: Contains a hydroxyl group instead of an amino group, leading to different chemical and biological properties.

    Adamantane-1-carboxylic acid: Lacks the amino group, resulting in different reactivity and applications.

Uniqueness

(3-Amino-adamantan-1-yl)-acetic acid is unique due to the presence of both an amino group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its rigid adamantane core also imparts significant stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-amino-1-adamantyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPWECOFXFMAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331248
Record name 2-(3-amino-1-adamantyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809995
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

103360-61-8
Record name 2-(3-amino-1-adamantyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Amino-adamantan-1-yl)-acetic acid
Reactant of Route 4
(3-Amino-adamantan-1-yl)-acetic acid
Reactant of Route 5
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Reactant of Route 6
(3-Amino-adamantan-1-yl)-acetic acid

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